Magnesium;propan-2-yloxybenzene;bromide
Description
Historical Context and Significance of Grignard Reagents in Chemical Synthesis
The discovery of organomagnesium reagents by French chemist Victor Grignard in 1900 marked a watershed moment in organic chemistry. acs.orgthermofisher.com This breakthrough was so significant that Grignard was awarded the Nobel Prize in Chemistry in 1912. acs.orgbritannica.com Prior to this discovery, the formation of carbon-carbon bonds, a central theme in organic synthesis, was often challenging and limited in scope. Grignard's method of treating an organic halide with magnesium metal provided a straightforward and versatile route to a powerful carbon nucleophile. thermofisher.com
These reagents, now universally known as Grignard reagents, rapidly became one of the most widely used organometallic reagents in synthesis. acs.org Their ease of preparation and broad reactivity with electrophiles such as aldehydes, ketones, esters, and carbon dioxide revolutionized the construction of complex organic molecules. acechemistry.co.ukmasterorganicchemistry.com The Grignard reaction provided a reliable method for assembling carbon skeletons, paving the way for the synthesis of numerous natural products, pharmaceuticals, and other fine chemicals. thermofisher.com
Scope and Relevance of Phenoxyaryl Grignard Reagents in Organic Transformations
Phenoxyaryl Grignard reagents, such as Magnesium;propan-2-yloxybenzene;bromide, are a specialized type of aryl Grignard reagent that contains an ether linkage on the aromatic ring. The presence of the phenoxy group can influence the reactivity and synthetic applications of the Grignard reagent. The ether functionality is generally stable under the conditions used for Grignard reagent formation and subsequent reactions, making these compounds valuable building blocks.
The "phenoxy" moiety can introduce specific steric and electronic properties to the Grignard reagent, which can be exploited in targeted organic syntheses. For instance, the isopropoxy group in this compound can direct the regioselectivity of certain reactions or modify the solubility of the reagent and its intermediates. These reagents are particularly useful in the synthesis of complex molecules where a substituted phenoxy group is a key structural feature.
The table below provides a summary of the key characteristics of this compound.
| Property | Value |
| Chemical Formula | C9H11BrMgO |
| IUPAC Name | This compound |
| Synonyms | Isopropoxyphenylmagnesium bromide |
| Molecular Weight | 243.48 g/mol |
| CAS Number | 863922-59-2 |
The versatility of phenoxyaryl Grignard reagents is demonstrated by their participation in a wide array of organic transformations. Below is a table summarizing some of the key reactions involving these reagents.
| Reaction Type | Reactant | Product | Significance |
| Addition to Carbonyls | Aldehydes, Ketones | Secondary and Tertiary Alcohols | A fundamental method for alcohol synthesis. acechemistry.co.uk |
| Reaction with Esters | Esters | Tertiary Alcohols | Involves a double addition of the Grignard reagent. masterorganicchemistry.com |
| Carboxylation | Carbon Dioxide (CO2) | Carboxylic Acids | An important route to substituted benzoic acids. acechemistry.co.uk |
| Cross-Coupling Reactions | Organic Halides (with catalyst) | Biaryls, Alkylated Arenes | Forms new carbon-carbon bonds between aromatic rings or with alkyl groups. wikipedia.org |
The continued exploration of the reactivity and applications of phenoxyaryl Grignard reagents underscores their enduring importance in the field of modern organic synthesis. Their ability to introduce functionalized aryl groups into a variety of molecular scaffolds ensures their place as a valuable tool for chemists in both academic and industrial research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;propan-2-yloxybenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHMJNCHCBGRAL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C[C-]=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Isopropoxyphenylmagnesium Bromide
Direct Oxidative Insertion of Magnesium into Aryl Bromides
The most traditional route to Grignard reagents is the direct insertion of magnesium metal into the carbon-halogen bond of an organic halide. This method involves the reaction of 2-isopropoxybromobenzene with magnesium metal in an ethereal solvent.
Classical Batch Synthesis ProtocolsThe classical preparation of a Grignard reagent like isopropoxyphenylmagnesium bromide involves reacting magnesium turnings with the corresponding aryl halide, 2-isopropoxybromobenzene, in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).wikipedia.orggoogle.comThe reaction is typically initiated by adding a small portion of the halide solution to the magnesium-containing flask.pageplace.deA noticeable exotherm, along with a color change on the magnesium surface from shiny silver to a dull gray, indicates the start of the reaction.pageplace.deOnce initiated, the remainder of the aryl halide is added at a controlled rate to maintain a steady reflux.chemicalbook.comThe process is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.
However, the initiation of this reaction can be notoriously difficult due to a passivating layer of magnesium oxide on the metal surface, which inhibits the reaction with the organic halide. stackexchange.com This can lead to a dangerous situation where a large amount of unreacted halide builds up, followed by a sudden, highly exothermic and uncontrolled reaction.
Role of Activation Methods for MagnesiumTo overcome the initiation problem and ensure a smooth reaction, various methods have been developed to activate the magnesium surface.stackexchange.comThese methods aim to break down the magnesium oxide layer, exposing the highly reactive metal.stackexchange.com
Activation can be achieved through mechanical or chemical means. Mechanical methods include crushing the magnesium pieces in the reaction flask, rapid stirring, or using ultrasound (sonication) to clean the metal surface. stackexchange.comresearchgate.net
Chemical activation is more common and involves the use of activating agents. Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are frequently used. stackexchange.com 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the magnesium is active, and the side products are innocuous. stackexchange.com Other methods include using specially prepared, highly reactive magnesium, such as Rieke magnesium, which is generated by the reduction of a magnesium salt. stackexchange.comorganic-chemistry.org More recently, diisobutylaluminum hydride (DIBAH) has been employed to activate the magnesium surface, allowing for reliable initiation at lower temperatures. acs.org
Table 1: Common Activation Methods for Magnesium in Grignard Synthesis
| Activation Method | Activating Agent/Procedure | Mechanism/Principle of Action |
|---|---|---|
| Chemical | Iodine (I₂) | Reacts with magnesium to form magnesium iodide, which helps to etch the oxide layer. stackexchange.comresearchgate.net |
| Chemical | 1,2-Dibromoethane (BrCH₂CH₂Br) | Reacts with Mg to form MgBr₂ and ethylene gas, cleaning the metal surface and providing visual confirmation of activation. stackexchange.comresearchgate.net |
| Chemical | Diisobutylaluminum hydride (DIBAH) | Activates the magnesium surface and dries the reaction mixture, allowing for initiation at or below 20°C for aryl Grignards. acs.org |
| Mechanical | Sonication | Uses ultrasound to physically disrupt the passivating oxide layer on the magnesium surface. stackexchange.comresearchgate.net |
| Mechanical | In-situ crushing/stirring | Physically breaks the magnesium pieces to expose fresh, unoxidized metal surfaces. stackexchange.com |
| Special Reagent | Rieke Magnesium | A highly reactive form of magnesium powder prepared by reducing MgCl₂ with an alkali metal, which circumvents the need for activation. stackexchange.comorganic-chemistry.orgunl.edu |
Metal-Halogen Exchange Reactions for Phenoxyaryl Systems
An alternative and often milder method for preparing Grignard reagents involves a metal-halogen exchange reaction. This approach is particularly useful for preparing highly functionalized organomagnesium compounds that may not be compatible with the conditions of direct synthesis. harvard.edu
Utilization of Isopropylmagnesium Halides (e.g., i-PrMgBr)In this method, a pre-formed Grignard reagent is reacted with an organic halide.wikipedia.orgFor the synthesis of isopropoxyphenylmagnesium bromide, a common exchange reagent is an isopropylmagnesium halide, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr).harvard.eduThe reaction involves the transfer of the magnesium atom from the isopropyl group to the isopropoxy-substituted aryl ring:
i-PrMgBr + (i-PrO)C₆H₄Br → i-PrBr + (i-PrO)C₆H₄MgBr
This equilibrium reaction is driven towards the formation of the more stable aryl Grignard reagent. This technique offers the advantage of being a homogeneous reaction that can proceed under very mild conditions, often at low temperatures. clockss.org The use of iPrMgCl in combination with lithium chloride (forming iPrMgCl·LiCl, a "turbo-Grignard" reagent) can significantly accelerate the rate of the bromine-magnesium exchange. researchgate.net
Functional Group Tolerance in Metal-Halogen ExchangeA significant advantage of the magnesium-halogen exchange method is its excellent tolerance for a wide variety of functional groups.harvard.eduDirect synthesis via oxidative insertion often fails with substrates containing acidic protons or electrophilic functional groups (e.g., esters, nitriles, ketones) because the newly formed Grignard reagent would react with them.organic-chemistry.orgmt.com
The metal-halogen exchange can be performed at low temperatures (e.g., below 0°C), where the reactivity of the Grignard reagent is attenuated. harvard.edu This allows for the preparation of organomagnesium reagents containing sensitive groups like cyano, nitro, and ester functionalities, provided the exchange reaction itself is rapid enough at these low temperatures. harvard.edusigmaaldrich.com The presence of electron-withdrawing groups on the aromatic ring can accelerate the rate of exchange. harvard.edu This methodology has become the preferred choice for generating highly functionalized aryl Grignard reagents. harvard.edu
Table 2: Examples of Functional Groups Tolerated in Low-Temperature Mg-Halogen Exchange
| Functional Group | General Structure | Compatibility Notes |
|---|---|---|
| Ester | -COOR | Tolerated at low temperatures (e.g., < 0°C) where nucleophilic attack by the Grignard reagent is slow. harvard.edusigmaaldrich.com |
| Nitrile (Cyano) | -C≡N | Compatible under low-temperature exchange conditions, avoiding addition to the nitrile group. harvard.edusigmaaldrich.com |
| Nitro | -NO₂ | Can be tolerated in the substrate during low-temperature magnesium-halogen exchange. harvard.edu |
| Imine | -C=NR | Can be present in the aryl halide substrate without undergoing reaction at sufficiently low temperatures. harvard.edu |
Advanced Synthetic Approaches
While classical batch processing remains common, advanced methodologies are being developed to improve the safety, efficiency, and scalability of Grignard reagent synthesis. Continuous flow chemistry represents a significant advancement in this area. youtube.com
In a continuous flow setup, reagents are pumped through a reactor where the reaction occurs. youtube.com This approach offers several advantages for the exothermic and often hard-to-initiate Grignard formation. It allows for superior heat management due to the high surface-area-to-volume ratio of the reactors, which minimizes the risk of thermal runaways. youtube.com Furthermore, by maintaining a constant excess of magnesium, side reactions such as Wurtz coupling can be significantly reduced, leading to a cleaner reaction and higher purity of the Grignard reagent. youtube.com This technology enables a faster, safer, and more controlled synthesis, which can be particularly beneficial for industrial-scale production. mt.com
Continuous Flow Synthesis of Aryl Grignard Reagents
Continuous flow chemistry offers significant advantages for the synthesis of Grignard reagents, including improved heat transfer, enhanced safety, and greater scalability. researchgate.netvapourtec.com This technology is particularly well-suited for the production of aryl Grignard reagents from the corresponding aryl halides.
A key strategy in continuous flow synthesis is the in-situ generation of the Grignard reagent, which is then immediately used in a subsequent reaction. vapourtec.com This approach avoids the storage of the often unstable and reactive organomagnesium compound. vapourtec.com
One common technique involves passing a solution of the aryl halide through a packed-bed reactor containing magnesium metal. vapourtec.com The magnesium can be activated in-situ to remove the passivating oxide layer from its surface, which is crucial for initiating the reaction. vapourtec.comfraunhofer.de Activation can be achieved by mechanical means or by using chemical activators. researchgate.netvapourtec.com The continuous passage of the reactant over the activated magnesium surface ensures a steady and controlled formation of the Grignard reagent. vapourtec.com The concentration of the generated Grignard reagent can be monitored in real-time using in-line analytical tools such as infrared (IR) spectroscopy. researchgate.net
The versatility of this in-situ approach allows for the generation of a wide range of Grignard reagents from various organohalides, including aryl bromides, chlorides, and iodides. vapourtec.com The enhanced heat dissipation in flow reactors also permits the use of substrates that might be prone to runaway reactions in batch processes. vapourtec.com
Below is a table summarizing the continuous flow synthesis of various Grignard reagents, which serves as a model for the potential synthesis of isopropoxyphenylmagnesium bromide.
| Aryl Halide | Solvent | Flow Rate (mL/min) | Temperature (°C) | Yield (%) |
| Phenyl bromide | THF | 2 | 35 | >95 |
| Benzyl bromide | THF | 2 | 35 | >95 |
| Allyl chloride | THF | Not specified | Not specified | Not specified |
| Ethyl bromide | THF | Not specified | Not specified | Not specified |
This table presents representative data for the continuous flow synthesis of various Grignard reagents. Specific conditions for isopropoxyphenylmagnesium bromide would require experimental optimization but are expected to be within a similar range.
A significant advantage of continuous flow synthesis is its inherent scalability. acs.org Processes developed on a laboratory scale can often be scaled up to pilot and production scales by extending the operation time or by using larger reactors. aiche.orgresearchgate.net For instance, a laboratory-scale throughput of 0.03-0.3 L/h can be increased to a pilot-scale throughput of 0.5-5 L/h in a single reactor module, and even further to 2-20 L/h using multiple modules in parallel. fraunhofer.de
Process control in continuous flow systems is highly precise. aiche.org Reaction parameters such as temperature, flow rate, and reactant concentration can be tightly controlled to ensure consistent product quality and yield. fraunhofer.de The use of Process Analytical Technology (PAT), such as in-line IR and NMR spectroscopy, allows for real-time monitoring and control of the reaction. aiche.org This level of control enables the optimization of reaction conditions to maximize the conversion of the aryl halide and minimize the formation of byproducts, such as Wurtz coupling products. researchgate.net In some cases, conversions of up to 98% have been achieved in continuous flow, a significant improvement over batch processes. aiche.org Daily productivities of 1.5 kg and 710 g have been reported for different Grignard products in extended runs, highlighting the robustness of this methodology. aiche.org
The following table illustrates the scalability of continuous flow Grignard reagent synthesis.
| Scale | Throughput | Daily Productivity (Example) |
| Laboratory | 0.03-0.3 L/h | Not applicable |
| Pilot (Single Module) | 0.5-5 L/h | 710 g |
| Pilot (Multiple Modules) | 2-20 L/h | 1.5 kg |
This table demonstrates the scalability of continuous flow processes for Grignard reagent production. The daily productivity values are examples from specific case studies and would vary depending on the specific Grignard reagent and process conditions.
Electrochemical Synthesis of Organomagnesium Compounds
Electrochemical synthesis offers an alternative route to organomagnesium compounds, including aryl Grignard reagents. This method involves the electrochemical reaction of a Grignard precursor at an electrode. google.com
The electrochemical synthesis of Grignard reagents is typically carried out in an undivided cell with a sacrificial magnesium anode. daneshyari.comtechnion.ac.il The electrolyte solution plays a crucial role in this process and often consists of a room temperature ionic liquid (RTIL) and an ether, such as tetrahydrofuran (THF), which helps to stabilize the formed Grignard reagent. google.comtechnion.ac.il The use of RTILs is advantageous due to their wide electrochemical window, high conductivity, and low vapor pressure. technion.ac.il
The Grignard precursor, typically an aryl halide, is dissolved in the electrolyte solution. google.com The reaction is initiated by applying a potential to the electrochemical cell. google.com The concentration of the Grignard reagent can be controlled by the total charge passed through the cell. google.com High-boiling point ethers like tetraethylene glycol dimethyl ether have also been shown to be suitable substitutes for the more volatile THF. researchgate.net
The table below provides an example of an electrolyte system used for the electrochemical synthesis of a Grignard reagent.
| Component | Function | Example Concentration (v/v) |
| Room Temperature Ionic Liquid (RTIL) | Electrolyte | 1 part |
| Tetrahydrofuran (THF) | Solvent and Stabilizer | 1 part |
| Aryl Bromide | Grignard Precursor | 0.3 parts |
This table outlines a typical electrolyte composition for the electrochemical synthesis of a Grignard reagent. The specific ratios may be adjusted to optimize the reaction for a particular substrate.
The electrochemical formation of Grignard reagents is thought to proceed via a corrosion-like mechanism at the magnesium anode. google.comtechnion.ac.il When a potential is applied, the magnesium anode is oxidized, releasing magnesium ions into the solution. technion.ac.il Concurrently, the aryl halide is reduced at the electrode surface, leading to the formation of an aryl radical and a halide anion. These species then react with the magnesium ions at the electrode surface to form the arylmagnesium halide.
The process involves the transfer of electrons between the electrode and the Grignard precursor. google.com The rate of formation of the Grignard reagent is directly related to the current density. google.com The linear relationship between the product concentration and the total charge passed provides evidence for the electrochemical nature of the synthesis. google.com This method allows for the in-situ generation of the Grignard reagent in a controlled manner. technion.ac.il
Mechanistic Insights into the Reactivity of Phenoxyaryl Grignard Reagents
Fundamental Reaction Pathways
The specific reaction pathway undertaken by a phenoxyaryl Grignard reagent is highly dependent on the substrate, the reaction conditions, and the inherent electronic and steric properties of the Grignard reagent itself. Two primary mechanistic frameworks are considered: nucleophilic addition and radical pathways initiated by single electron transfer (SET).
Nucleophilic Addition Mechanisms
The most common mode of action for Grignard reagents is nucleophilic addition, where the carbon atom bound to magnesium acts as a potent nucleophile. libretexts.orgpressbooks.puborganic-chemistry.orgiitk.ac.inyoutube.com This carbon center, bearing a partial negative charge due to the polarity of the C-Mg bond, attacks electrophilic centers, most notably the carbon atom of carbonyl groups. numberanalytics.com The reaction with aldehydes and ketones proceeds via a nucleophilic addition to yield secondary and tertiary alcohols, respectively, after an acidic workup. pressbooks.puborganic-chemistry.org
The general mechanism involves the Grignard reagent attacking the electrophilic carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is a magnesium alkoxide salt, which is then protonated in a subsequent step to yield the final alcohol product. pressbooks.pub This process is effectively irreversible, as a carbanion is too poor a leaving group to be expelled in a reverse reaction. pressbooks.pub
Polar Concerted Processes
In many nucleophilic additions involving Grignard reagents, the reaction does not proceed through a simple, stepwise addition of a "free" carbanion. Instead, a more complex, concerted mechanism is often at play. The magnesium center of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen. libretexts.orgpressbooks.pub This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. libretexts.org
The reaction can then proceed through a cyclic transition state. For additions to carbonyl compounds, a six-membered cyclic transition state is often proposed, particularly with aggregated (dimeric) forms of the Grignard reagent. operachem.com In such a process, the bond formation and bond breaking occur in a coordinated fashion, influencing the stereochemical outcome of the reaction.
Coordination and Aggregation Effects on Pathway Selectivity
Grignard reagents in ether solvents like tetrahydrofuran (B95107) (THF) exist in a complex equilibrium, known as the Schlenk equilibrium, involving monomeric and dimeric species, as well as the dialkylmagnesium (R2Mg) and magnesium halide (MgX2) species. operachem.comresearchgate.net The exact nature of the reacting species significantly impacts its reactivity and the selectivity of the reaction pathway. operachem.com
The presence of the propan-2-yloxy group in Magnesium;propan-2-yloxybenzene;bromide can introduce additional complexity. The oxygen atom of the ether can coordinate intramolecularly to the magnesium center, altering the aggregation state and the Lewis acidity of the magnesium. This internal solvation can favor monomeric species and influence the geometry of the transition state in nucleophilic additions. Furthermore, additives like lithium chloride are known to break up Grignard reagent aggregates, leading to more reactive monomeric species and potentially altering reaction pathways. researchgate.net
| Factor | Effect on Reactivity and Selectivity | Relevance to this compound |
|---|---|---|
| Solvent | Coordinating solvents (e.g., THF, diethyl ether) stabilize the Grignard reagent and influence the Schlenk equilibrium. numberanalytics.com | Standard ethereal solvents are required for formation and reaction. |
| Aggregation State | Monomers are generally considered more reactive than dimers or higher aggregates. The aggregation state affects the nature of the transition state (e.g., cyclic vs. open). operachem.com | The internal ether linkage may favor monomeric species through intramolecular coordination. |
| Additives (e.g., LiCl) | Can break up aggregates, leading to an increase in the concentration of more reactive monomeric species and anionic "ate" complexes. researchgate.net | Use of such additives could significantly enhance reactivity by altering the solution structure. |
| Temperature | Lower temperatures can enhance selectivity by favoring more ordered transition states. | Standard practice for controlling the exothermicity and selectivity of Grignard reactions. |
Radical Pathways and Single Electron Transfer (SET) Processes
An alternative to the polar, two-electron nucleophilic pathway is a mechanism involving single electron transfer (SET). organic-chemistry.org In this process, the Grignard reagent donates a single electron to the substrate, typically one with a low reduction potential, to form a radical anion and a Grignard radical cation. operachem.comrsc.org This initiation step fundamentally changes the course of the reaction, leading to radical intermediates instead of ionic ones. rsc.org The SET mechanism is often competitive with the polar mechanism and can become dominant under specific conditions. organic-chemistry.orgoperachem.com
Substrate-Promoted Radical Formation
The nature of the substrate is a key determinant in whether a reaction proceeds via an SET pathway. operachem.com Substrates that can readily accept an electron, such as certain aromatic ketones or nitro compounds, are more likely to induce an SET event. operachem.com The transfer of an electron from the Grignard reagent to the substrate generates a radical ion pair. researchgate.net The subsequent fate of this radical pair, which can include bond formation, fragmentation, or further electron transfer, dictates the final product distribution. For aryl Grignard reagents, SET to an aryl halide can initiate a radical chain propagation cycle consisting entirely of anion radical intermediates. rsc.org The ability of redox-active substrates to engage in single-electron processes can generate discrete substrate-centered radicals that trigger these radical-type elementary steps. nih.gov
Influence of Steric Hindrance on Radical Mechanisms
Steric hindrance, either on the Grignard reagent or the substrate, can significantly favor the SET pathway over the traditional nucleophilic addition. organic-chemistry.orgoperachem.comresearchgate.net When the electrophilic center of the substrate is sterically encumbered, the close approach required for a concerted nucleophilic attack and the formation of a new carbon-carbon bond becomes difficult. organic-chemistry.org In such cases, the long-range electron transfer of the SET mechanism provides a lower energy pathway. operachem.com
The propan-2-yloxy group on the phenoxyaryl ring of this compound, particularly if positioned ortho to the magnesium-bearing carbon, would introduce considerable steric bulk. This could hinder the direct nucleophilic attack on a crowded electrophile, thereby increasing the likelihood of an SET-initiated radical mechanism. researchgate.net The reaction of sterically hindered ketones with Grignard reagents, for example, is known to proceed through SET, often leading to side products from reduction or enolization rather than addition. organic-chemistry.org
| Characteristic | Nucleophilic Addition (Polar) Mechanism | Single Electron Transfer (SET) Mechanism |
|---|---|---|
| Electron Movement | Two-electron process (lone pair attack). | One-electron process (radical formation). rsc.org |
| Intermediates | Alkoxide intermediates. libretexts.org | Radical anions and radical cations. researchgate.net |
| Governing Factors | Electronic effects (electrophilicity/nucleophilicity), Lewis acid coordination. libretexts.org | Substrate reduction potential, steric hindrance. organic-chemistry.orgoperachem.com |
| Typical Substrates | Un-hindered aldehydes, ketones, esters. organic-chemistry.org | Sterically hindered ketones, aromatic ketones, nitroarenes. organic-chemistry.orgoperachem.com |
| Products | Direct addition products (alcohols). organic-chemistry.org | Addition products, reduction products, coupling products. organic-chemistry.org |
Role of Solvation and Aggregation in Grignard Reactivity
The reactivity of Grignard reagents, including phenoxyaryl derivatives like this compound, is not simply a function of the isolated RMgX molecule. Instead, its behavior in solution is governed by a complex interplay of solvation, aggregation, and chemical equilibria. The specific nature of the organomagnesium species present and their coordination environment are critical determinants of the reagent's nucleophilicity and reaction pathways.
In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium, named after its discoverer Wilhelm Schlenk. wikipedia.org This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkyl- or diarylmagnesium species (MgR₂) and a magnesium halide salt (MgX₂). wikipedia.org
2 RMgX ⇌ MgR₂ + MgX₂
For this compound, this equilibrium can be represented as:
2 (i-PrO-Ph)MgBr ⇌ Mg(Ph-O-i-Pr)₂ + MgBr₂
The position of the Schlenk equilibrium is significantly influenced by several factors, including the solvent, the concentration of the reagent, temperature, and the nature of the organic (R) and halide (X) groups. wikipedia.org In ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are commonly used for Grignard reactions, the equilibrium typically favors the organomagnesium halide species (RMgX). wikipedia.org
Furthermore, organomagnesium halides in solution are known to form dimers and higher oligomers, especially at high concentrations. wikipedia.org These aggregation states further complicate the solution structure. The exact nature of the species in solution is a complex mixture of monomers, dimers, and the products of the Schlenk equilibrium, all in dynamic exchange. The addition of agents like dioxane can shift the equilibrium completely to the right by precipitating the magnesium halide as a coordination polymer, MgX₂(μ-dioxane)₂, allowing for the isolation of the purer dialkylmagnesium compounds. wikipedia.org
Table 1: Key Species in Solution for a Phenoxyaryl Grignard Reagent via the Schlenk Equilibrium
| Species Name | Chemical Formula | Description |
| Monomer | (i-PrO-Ph)MgBr | The fundamental organomagnesium halide unit. |
| Dimer | [(i-PrO-Ph)MgBr]₂ | An aggregate formed by two monomer units, often with bridging halides. |
| Diarylmagnesium | Mg(Ph-O-i-Pr)₂ | Formed via the Schlenk equilibrium; a key reactive species. |
| Magnesium Bromide | MgBr₂ | The inorganic salt also formed in the Schlenk equilibrium. |
Solvent molecules are not merely an inert medium for Grignard reactions; they are crucial ligands that directly participate in the structure and reactivity of the organomagnesium species. The magnesium center in Grignard reagents is a Lewis acid and typically coordinates two molecules of an ether solvent, such as tetrahydrofuran (THF). wikipedia.org Therefore, a more accurate representation of a species like this compound in THF is (i-PrO-Ph)MgBr(THF)₂.
The coordination of solvent molecules plays a vital role in:
Breaking down aggregates: Solvation helps to break up the oligomeric structures of the Grignard reagent, favoring the formation of more reactive monomeric species.
Stabilizing reactive species: The solvent shell stabilizes the magnesium center.
Influencing the Schlenk equilibrium: The choice of solvent can shift the position of the equilibrium. wikipedia.org
Mediating reaction pathways: The dynamics of solvent coordination and dissociation are often integral to the reaction mechanism itself.
Table 2: Influence of Solvents on Grignard Reagent Characteristics
| Solvent | Typical Coordination | Effect on Equilibrium/Aggregation | General Impact on Reactivity |
| Diethyl Ether (Et₂O) | Typically forms RMgX(Et₂O)₂ | Favors organomagnesium halide (RMgX); significant aggregation can occur. | Standard reactivity for many applications. |
| Tetrahydrofuran (THF) | Typically forms RMgX(THF)₂ | Better solvating agent than Et₂O, often leading to less aggregation and a potential shift in the Schlenk equilibrium. | Often enhances reactivity due to the presence of more monomeric species. |
| Dioxane | Forms insoluble MgX₂(dioxane) complexes | Drives the Schlenk equilibrium far to the right, favoring MgR₂ formation. wikipedia.org | Used to generate pure dialkylmagnesium reagents. |
Computational and Theoretical Investigations
To unravel the complex solution-state behavior and reaction mechanisms of Grignard reagents, researchers increasingly rely on computational and theoretical methods. These tools provide molecular-level insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions involving Grignard reagents. nih.govnih.gov DFT calculations allow for the geometry optimization of reactants, intermediates, and products, as well as the localization of transition state structures. By calculating the energies of these species, a detailed reaction energy profile can be constructed.
For a reaction involving a phenoxyaryl Grignard reagent, DFT studies can elucidate:
The structure of pre-reaction complexes: How the Grignard reagent and the electrophile interact before the reaction.
The nature of the transition state: The geometry and energy of the highest point on the reaction pathway, which determines the reaction rate.
The influence of explicit solvent molecules: By including solvent molecules in the calculation, their direct role in the reaction mechanism can be modeled.
Plausible reaction pathways: DFT can be used to compare different potential mechanisms, such as concerted versus stepwise pathways, and to understand competitive side reactions. nih.gov
Table 3: Insights from DFT Studies on Grignard Reaction Mechanisms
| Computational Target | Information Gained | Relevance to Reactivity |
| Transition State (TS) Energy | Calculation of the activation energy barrier (ΔG‡). | Determines the theoretical reaction rate; lower barriers imply faster reactions. |
| Intermediate Structures | Identification of stable or metastable species along the reaction coordinate. | Confirms or refutes proposed stepwise mechanisms. |
| Solvated Complex Geometries | Understanding the coordination of solvent molecules at various reaction stages. | Reveals the direct role of the solvent in stabilizing intermediates and transition states. |
| Reaction Energy Profile | The complete energy landscape connecting reactants to products. | Provides a comprehensive mechanistic picture and identifies the rate-determining step. nih.gov |
While DFT provides a static picture of key points along a reaction pathway, ab initio molecular dynamics (AIMD) simulations offer a dynamic view of the entire reaction process. nih.gov AIMD calculates the forces on each atom "on the fly" from electronic structure calculations and then uses these forces to simulate the atomic motions over time.
AIMD simulations are particularly well-suited for studying the complex solution environment of Grignard reagents. nih.gov A simulation can explicitly model the phenoxyaryl Grignard reagent, the electrophile, and a large number of solvent molecules in a simulation box. researchgate.net
Key insights from AIMD simulations include:
Dynamic Solvation Shells: AIMD can track the constant exchange of solvent molecules coordinating to the magnesium center.
Mechanism of the Schlenk Equilibrium: Simulations can reveal the step-by-step mechanism of ligand exchange that leads to the Schlenk equilibrium, showing how dinuclear, chlorine-bridged species are formed and how solvent dynamics drive the process. nih.gov
Reaction Dynamics: The simulation can follow the entire trajectory of a reaction, from the approach of the reactants to the formation of products, providing a visual and quantitative understanding of how bonds are broken and formed in real-time.
A key finding from AIMD studies on simpler Grignard reagents is that the solvent is a direct and crucial player in the reaction mechanism. nih.gov For ligand exchange to occur, asymmetrically solvated intermediates are often required, and the transfer of ligands frequently happens from a more highly coordinated magnesium atom. nih.gov These dynamic details are essential for a complete understanding of reactivity.
Kinetic Studies and Reaction Rate Determinants
The rate of a Grignard reaction is determined by a combination of factors related to the reagent, the substrate, and the reaction conditions. Kinetic analyses are performed to elucidate the rate dependence on each component involved in the reaction. researchgate.net
The determinants of the reaction rate for a phenoxyaryl Grignard reagent include:
Concentration: The rate is dependent on the concentration of the reactive species. However, due to the Schlenk equilibrium and aggregation, the relationship between the stoichiometric concentration and the concentration of the truly reactive species (e.g., the monomer) can be complex and non-linear.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more thermal energy to overcome the activation barrier.
Solvent: As discussed previously, the solvent's ability to solvate the magnesium species and break up aggregates directly impacts the concentration of reactive monomers and thus the reaction rate. THF often leads to faster reactions than diethyl ether.
Substrate Structure: The steric and electronic properties of the electrophile are critical. Sterically hindered substrates will react more slowly. The presence of electron-withdrawing or -donating groups on the substrate can also significantly alter its reactivity.
The Grignard Reagent Itself: The nature of the organic group (the phenoxyaryl moiety) and the halide also play a role. The reactivity generally follows the order RI > RBr > RCl for the corresponding alkyl halides used in their formation, which can influence the structure and reactivity of the resulting Grignard reagent.
Understanding the kinetics is complicated by the fact that the reaction may proceed through multiple pathways simultaneously, with different species from the Schlenk equilibrium (RMgX and MgR₂) potentially reacting at different rates.
Table 4: Factors Influencing the Rate of Grignard Reactions
| Factor | Influence on Reaction Rate | Mechanistic Rationale |
| Reagent Concentration | Complex; often not a simple first-order dependence. | The concentration of the active monomeric species is governed by the Schlenk equilibrium and aggregation states, not just the overall molarity. |
| Temperature | Rate increases with temperature. | Provides sufficient energy to overcome the activation barrier of the rate-determining step. |
| Solvent Type | Generally faster in THF than in diethyl ether. | THF is a better solvating agent, leading to a higher concentration of reactive, monomeric Grignard species. |
| Substrate Steric Hindrance | Rate decreases with increasing steric bulk. | Steric hindrance makes it more difficult for the nucleophilic Grignard reagent to approach the electrophilic center of the substrate. |
Synthetic Utility and Transformative Reactions of Isopropoxyphenylmagnesium Bromide
Carbon-Carbon Bond Forming Reactions
The primary application of isopropoxyphenylmagnesium bromide in organic synthesis is the creation of new carbon-carbon bonds, a cornerstone of molecular construction. masterorganicchemistry.comgoogle.com
Addition to Carbonyl Compounds
The addition of isopropoxyphenylmagnesium bromide to the electrophilic carbon of a carbonyl group is a classic and highly effective method for building more complex molecular frameworks. masterorganicchemistry.com The reaction proceeds via a nucleophilic addition mechanism, where the carbon-magnesium bond of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.
The reaction of isopropoxyphenylmagnesium bromide with aldehydes and ketones provides a direct route to secondary and tertiary alcohols, respectively. The isopropoxyphenyl group adds to the carbonyl carbon, and upon hydrolysis, the corresponding alcohol is formed. masterorganicchemistry.comnih.gov
The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon. This is followed by protonation of the resulting magnesium alkoxide during aqueous workup to yield the alcohol. quora.com
Table 1: Illustrative Reactions with Aldehydes and Ketones (Note: The following are representative examples based on the known reactivity of Grignard reagents. Specific yields for Isopropoxyphenylmagnesium Bromide are not widely reported and can vary based on reaction conditions and the specific aldehyde or ketone used.)
| Substrate (Aldehyde/Ketone) | Grignard Reagent | Intermediate Product | Final Product (Alcohol) | Product Class |
| Acetaldehyde | (Isopropoxyphenyl)MgBr | 2-(Isopropoxyphenyl)butan-2-olate | 2-(Isopropoxyphenyl)butan-2-ol | Secondary Alcohol |
| Acetone | (Isopropoxyphenyl)MgBr | 2-(Isopropoxyphenyl)propan-2-olate | 2-(Isopropoxyphenyl)propan-2-ol | Tertiary Alcohol |
| Cyclohexanone | (Isopropoxyphenyl)MgBr | 1-(Isopropoxyphenyl)cyclohexan-1-olate | 1-(Isopropoxyphenyl)cyclohexanol | Tertiary Alcohol |
| Benzaldehyde | (Isopropoxyphenyl)MgBr | (Isopropoxyphenyl)(phenyl)methoxide | (Isopropoxyphenyl)(phenyl)methanol | Secondary Alcohol |
When isopropoxyphenylmagnesium bromide is treated with esters or cyclic esters (lactones), the reaction typically proceeds with the addition of two equivalents of the Grignard reagent. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic addition with another molecule of the Grignard reagent. masterorganicchemistry.com The final product, after acidic workup, is a tertiary alcohol where two of the alkyl/aryl groups attached to the carbinol carbon originate from the Grignard reagent. youtube.com
Table 2: Reaction with Esters and Lactones (Note: These examples illustrate the general, expected outcome. Specific experimental data for Isopropoxyphenylmagnesium Bromide is limited.)
| Substrate (Ester/Lactone) | Grignard Reagent (Equivalents) | Final Product (Alcohol) |
| Ethyl acetate | (Isopropoxyphenyl)MgBr (2 eq.) | 2-(Isopropoxyphenyl)propan-2-ol |
| Methyl benzoate | (Isopropoxyphenyl)MgBr (2 eq.) | (Isopropoxyphenyl)diphenylmethanol |
| γ-Butyrolactone | (Isopropoxyphenyl)MgBr (2 eq.) | 4-(Isopropoxyphenyl)-4-phenylbutane-1,4-diol |
The reaction of Grignard reagents with α,β-unsaturated carbonyl compounds can proceed via two main pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition or Michael addition) to the β-carbon. mdpi.comscispace.com Typically, Grignard reagents like isopropoxyphenylmagnesium bromide favor the 1,2-addition pathway due to their high reactivity.
However, the regioselectivity can be influenced by several factors, including steric hindrance and the presence of catalytic amounts of certain metal salts, such as copper(I) salts. The addition of a copper catalyst can promote the 1,4-addition pathway, leading to the formation of a β-substituted ketone or aldehyde after tautomerization of the intermediate enolate. mdpi.commdpi.com
Reactions with Nitriles for Ketone Synthesis
Isopropoxyphenylmagnesium bromide can react with nitriles to provide a valuable route for the synthesis of ketones. masterorganicchemistry.com In this reaction, the nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group (R-C≡N). This addition forms a stable intermediate, an imine anion (specifically, a magnesium salt of an imine). chemicalbook.comyoutube.com This intermediate does not react further with the Grignard reagent. Subsequent hydrolysis of the imine salt with aqueous acid yields the corresponding ketone. masterorganicchemistry.comwmich.edu This method is particularly useful because the ketone product is only formed during the workup step, thus preventing a second addition of the Grignard reagent to the newly formed ketone. youtube.com
Table 3: Ketone Synthesis from Nitriles (Note: The following table provides generalized examples of this reaction.)
| Substrate (Nitrile) | Grignard Reagent | Intermediate Imine Salt | Final Product (Ketone) |
| Acetonitrile | (Isopropoxyphenyl)MgBr | N-magnesiobromo-1-(isopropoxyphenyl)ethan-1-imine | 1-(Isopropoxyphenyl)ethan-1-one |
| Benzonitrile | (Isopropoxyphenyl)MgBr | N-magnesiobromo-1-(isopropoxyphenyl)-1-phenylmethanimine | (Isopropoxyphenyl)(phenyl)methanone |
| Propionitrile | (Isopropoxyphenyl)MgBr | N-magnesiobromo-1-(isopropoxyphenyl)propan-1-imine | 1-(Isopropoxyphenyl)propan-1-one |
Carboxylation with Carbon Dioxide for Carboxylic Acid Synthesis
The reaction of isopropoxyphenylmagnesium bromide with carbon dioxide (CO2), often in the form of dry ice, is a straightforward and effective method for the synthesis of carboxylic acids. google.com This process, known as carboxylation, involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of CO2.
This reaction forms a magnesium carboxylate salt. Subsequent protonation of this salt with a strong aqueous acid (acidic workup) liberates the corresponding carboxylic acid. google.com This synthetic route is highly valuable as it allows for the introduction of a carboxylic acid functional group and extends the carbon chain by one carbon atom.
Reaction Scheme:
(Isopropoxyphenyl)MgBr + CO₂ → (Isopropoxyphenyl)COOMgBr
(Isopropoxyphenyl)COOMgBr + H₃O⁺ → (Isopropoxyphenyl)COOH + Mg(OH)Br
This method provides a direct pathway to isopropoxybenzoic acid from the corresponding aryl bromide precursor via the Grignard reagent.
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic chemistry for the creation of C-C bonds. Isopropoxyphenylmagnesium bromide, as an aryl Grignard reagent, is a key nucleophilic partner in these reactions.
The coupling of Grignard reagents with organic halides, known as the Kumada-Corriu-Tamao reaction, is significantly enhanced by the use of transition metal catalysts. Economical and less toxic first-row transition metals like iron, nickel, and manganese have emerged as powerful catalysts for these transformations. organic-chemistry.org
Iron-Catalyzed Cross-Coupling: Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), are effective and environmentally benign catalysts for the cross-coupling of aryl Grignard reagents with various electrophiles. mdpi.commdpi.comnih.govresearchgate.net These reactions often exhibit high efficiency and a remarkable tolerance for various functional groups. mdpi.comresearchgate.net For instance, iron-catalyzed Kumada couplings have been successfully performed on aryl chlorobenzoates, where the ester functionality remains intact despite the presence of the highly reactive Grignard reagent. mdpi.comnih.gov The mechanism of these reactions can vary, with some proposing the in-situ formation of low-valent iron species like [Fe(MgX)₂] that initiate the catalytic cycle. princeton.edu
Nickel-Catalyzed Cross-Coupling: Nickel complexes are also widely used to catalyze the cross-coupling of aryl Grignard reagents. rsc.org These reactions are effective for coupling with aryl fluorides and chlorides, which are often challenging substrates. nih.govelsevierpure.comorganic-chemistry.org The presence of specialized ligands, such as those containing a hydroxy group, can facilitate bimetallic cooperation between nickel and magnesium, leading to enhanced reactivity and unique chemoselectivity. nih.govelsevierpure.comorganic-chemistry.org Nickel catalysis has proven effective for coupling with a broad range of electrophiles, including aryl bromides, triflates, and even vinyl halides. nih.govnih.govorganic-chemistry.org The mechanism can involve Ni(I)/Ni(III) catalytic cycles, particularly in ligand-free systems. rhhz.net
Manganese-Catalyzed Cross-Coupling: Manganese salts, like manganese(II) chloride (MnCl₂), offer a cost-effective and less toxic alternative to palladium and nickel catalysts. acs.orgorganic-chemistry.org Manganese-catalyzed cross-couplings of aryl Grignard reagents with alkenyl and aryl halides proceed efficiently. acs.orgorganic-chemistry.orgdtu.dk These reactions can be stereospecific with alkenyl halides and may proceed through a radical mechanism (Sʀɴ1). dtu.dk Manganese catalysis has also been applied to the aerobic homocoupling and heterocoupling of aryl Grignard reagents. dtu.dkresearchgate.net
The table below summarizes representative examples of transition metal-catalyzed cross-coupling reactions involving aryl Grignard reagents, analogous to isopropoxyphenylmagnesium bromide.
| Catalyst | Grignard Reagent | Electrophile | Product | Yield (%) | Reference |
| Fe(acac)₃ | Phenylmagnesium bromide | 2-Bromonaphthalene | 2-Phenylnaphthalene | 95 | princeton.edu |
| NiCl₂(dppe) | 4-Methoxyphenylmagnesium bromide | 1-Bromonaphthalene | 1-(4-Methoxyphenyl)naphthalene | 85 | organic-chemistry.org |
| MnCl₂ | Phenylmagnesium bromide | (E)-1-Bromostyrene | (E)-Stilbene | 88 | organic-chemistry.org |
| FeCl₃ | 4-Methylphenylmagnesium bromide | 1-Bromooctane | 1-(4-Methylphenyl)octane | 92 | asianpubs.org |
| NiCl₂ | tert-Butylmagnesium chloride | 2-Bromonaphthalene | 2-tert-Butylnaphthalene | 70 | rhhz.net |
Isopropoxyphenylmagnesium bromide can be coupled with a variety of organic halides to form biaryls, styrenes, and alkylated arenes, which are important structural motifs in many organic molecules.
Coupling with Aryl Halides: The coupling of isopropoxyphenylmagnesium bromide with aryl halides (iodides, bromides, and chlorides) is a common method for synthesizing unsymmetrical biaryls. Iron and nickel catalysts are particularly effective for this transformation. rsc.orgthieme-connect.de The reactivity of the aryl halide typically follows the order I > Br > Cl > F. However, with appropriate nickel catalysts and ligands, even less reactive aryl chlorides and fluorides can be successfully coupled. nih.govelsevierpure.com
Coupling with Vinyl Halides: The reaction with vinyl halides provides a stereospecific route to stilbene (B7821643) derivatives and other vinyl arenes. Manganese-catalyzed couplings have been shown to proceed with high stereospecificity, preserving the geometry of the vinyl halide in the product. acs.orgorganic-chemistry.org Nickel catalysts are also efficient for coupling with vinyl bromides and chlorides. nih.govnih.gov
Coupling with Alkyl Halides: The cross-coupling with alkyl halides, especially those containing β-hydrogens, can be more challenging due to the potential for β-hydride elimination from the alkylmetal intermediate. Despite this, iron and manganese-based catalysts have been developed that effectively promote the coupling of aryl Grignard reagents with primary and secondary alkyl halides. asianpubs.orgthieme-connect.de Iron-catalyzed systems, often in the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), have shown high yields in the coupling of aryl Grignards with alkyl bromides. asianpubs.orgthieme-connect.de
Below is a table showcasing examples of these coupling reactions.
| Catalyst | Grignard Reagent | Organic Halide | Product Type | Yield (%) | Reference |
| FeCl₃/TMEDA | Biphenylmagnesium bromide | 1-Bromododecane | Alkylarene | 92.3 | asianpubs.org |
| MnCl₂ | 4-Methoxyphenylmagnesium bromide | (E)-1-Iodooctene | Vinylarene | 85 | organic-chemistry.org |
| NiCl₂/NHC | tert-Butylmagnesium chloride | 4-Bromoanisole | Aryl-Alkyl | 90 | nih.gov |
| Fe(acac)₃ | Phenylmagnesium bromide | Cyclohexyl bromide | Aryl-Alkyl | 99 | thieme-connect.de |
Transmetalation Reactions with Other Metal Salts
Transmetalation of isopropoxyphenylmagnesium bromide with other metal salts is a key strategy to generate different, often less reactive or more selective, organometallic reagents. This process is a fundamental step in the catalytic cycles of many cross-coupling reactions and can also be used stoichiometrically to prepare other organometallics for subsequent reactions.
For instance, in iron- and manganese-catalyzed cross-coupling reactions, the first step often involves the reaction of the Grignard reagent with the metal salt catalyst (e.g., FeCl₃ or MnCl₂) to form an organoiron or organomanganese species. dtu.dknih.gov In manganese-catalyzed reactions, it is proposed that a triorganomanganate complex is formed, which then acts as the key nucleophile and single-electron donor in a radical-based mechanism. dtu.dk
Similarly, transmetalation to zinc salts like zinc chloride (ZnCl₂) can generate organozinc reagents. These are often used in Negishi-type coupling reactions and can offer different reactivity and functional group tolerance compared to the parent Grignard reagent. Transmetalation to copper salts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), generates organocopper reagents (cuprates), which are particularly useful for conjugate addition reactions and couplings with acid chlorides.
The general scheme for transmetalation is as follows: ArMgBr + MXn → ArMXn-1 + MgBrX Where Ar = isopropoxyphenyl, M = another metal (e.g., Fe, Mn, Zn, Cu), and X = halide or other ligand.
Functional Group Compatibility and Chemoselectivity Considerations
A significant challenge in using Grignard reagents like isopropoxyphenylmagnesium bromide is their high reactivity, which can lead to a limited tolerance for certain functional groups in the coupling partners. organic-chemistry.org
Incompatible Functional Groups:
Protic groups: Grignard reagents are strong bases and will be quenched by acidic protons present in alcohols, phenols, thiols, amines, and carboxylic acids.
Carbonyl groups: They readily add to aldehydes, ketones, esters, and amides. This lack of chemoselectivity can be problematic in cross-coupling reactions if these functional groups are present on the organic halide.
Strategies to Improve Compatibility: Despite these limitations, significant progress has been made, particularly in iron-catalyzed systems, to improve functional group tolerance. mdpi.commdpi.com
Use of Additives: Additives like N-methyl-2-pyrrolidone (NMP) or benign urea-based ligands have been shown to enhance the selectivity of iron-catalyzed cross-couplings, allowing for the presence of sensitive groups like esters. mdpi.comresearchgate.net These additives can modulate the reactivity of the in-situ formed organoiron species.
Low Temperatures: Running reactions at low temperatures can often suppress side reactions and improve chemoselectivity.
Transmetalation: Converting the Grignard reagent to a less reactive organometallic species, such as an organozinc or organomanganese reagent, can significantly broaden the scope of compatible functional groups.
For example, iron-catalyzed protocols have been developed that tolerate ester and sulfonate ester moieties, which would typically react with the Grignard reagent. mdpi.commdpi.com This demonstrates that under specific catalytic conditions, the desired cross-coupling can be favored over nucleophilic attack on the functional group.
Stereoselective Transformations
Isopropoxyphenylmagnesium bromide can participate in diastereoselective addition reactions to chiral carbonyl compounds and their derivatives. The outcome of such reactions is governed by the principles of asymmetric induction, where the existing stereocenter in the substrate directs the nucleophilic attack of the Grignard reagent to one of the two diastereotopic faces of the carbonyl group.
The stereoselectivity of these additions can often be predicted using stereochemical models like the Felkin-Anh or Cram-chelation models, depending on the substrate structure. For instance, in the addition to an α-chiral aldehyde or ketone, the Grignard reagent will preferentially attack from the less hindered face as predicted by the Felkin-Anh model. If a chelating group (e.g., an alkoxy group) is present at the α- or β-position of the carbonyl, a rigid cyclic transition state can be formed through coordination with the magnesium atom of the Grignard reagent, leading to a specific diastereomer (Cram-chelation control).
While specific studies detailing the diastereoselective addition of isopropoxyphenylmagnesium bromide are not extensively documented in the provided search results, the principles are general to Grignard reagents. The steric bulk of the ortho-isopropoxy group and the phenyl ring would influence the approach to the carbonyl, potentially enhancing the diastereoselectivity compared to smaller Grignard reagents. It has been shown that additions of Grignard reagents to ketones can be highly stereoselective if one face of the carbonyl is effectively blocked by the substrate's conformation. nih.gov
For example, in a hypothetical reaction with a chiral α-alkoxy ketone, the isopropoxyphenylmagnesium bromide would be expected to add in a diastereoselective manner, with the level of selectivity depending on the nature of the substituents and the potential for chelation control.
Asymmetric Induction in Grignard Reactions
Therefore, this section will outline the general principles and strategies of asymmetric induction in Grignard reactions, which would theoretically apply to isopropoxyphenylmagnesium bromide, while explicitly noting the absence of specific experimental data for this compound.
The primary goal of asymmetric induction in the context of Grignard reactions is to control the stereochemical outcome of the carbon-carbon bond formation. taylorfrancis.com When a Grignard reagent, such as isopropoxyphenylmagnesium bromide, adds to a prochiral carbonyl compound (e.g., an aldehyde or an unsymmetrical ketone), a new stereocenter is created. ic.ac.ukyoutube.com Without any chiral influence, the reaction will typically produce a racemic mixture, meaning equal amounts of both possible enantiomers. wmich.edu Asymmetric induction aims to favor the formation of one enantiomer over the other, a critical consideration in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer may be effective or safe. wikipedia.org
Several strategies are employed to achieve asymmetric induction in Grignard reactions:
Use of Chiral Ligands: One of the most common and versatile methods involves the use of a chiral ligand that coordinates to the magnesium atom of the Grignard reagent. nih.govrsc.orgresearchgate.net These ligands create a chiral environment around the reactive center, influencing the trajectory of the nucleophilic attack on the carbonyl substrate. ic.ac.uk This can lead to a preference for one of the diastereomeric transition states, resulting in an excess of one enantiomer in the product. proquest.com A wide variety of chiral ligands, often derived from natural products or synthesized with specific structural features, have been developed for this purpose. nih.govresearchgate.net For instance, ligands derived from 1,2-diaminocyclohexane (1,2-DACH) have been shown to be effective in promoting the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.govrsc.orgresearchgate.net
Chiral Auxiliaries: Another approach is to attach a chiral auxiliary to the substrate. wikipedia.org This auxiliary group directs the Grignard reagent to attack one face of the carbonyl group preferentially. nih.gov After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product. wikipedia.org Pseudoephedrine is a well-known example of a chiral auxiliary that can be used to form chiral amides, which then undergo diastereoselective reactions with Grignard reagents. wikipedia.org
Chiral Solvents: While generally less effective than chiral ligands or auxiliaries, the use of a chiral solvent can also induce a degree of enantioselectivity. wmich.edu The solvent molecules can solvate the Grignard reagent in a way that creates a chiral pocket, leading to a modest preference for one enantiomer. wmich.edu
The effectiveness of asymmetric induction is typically quantified by the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. taylorfrancis.com An ideal asymmetric synthesis would yield an e.e. of 100%, meaning only one enantiomer is formed. taylorfrancis.com In practice, reactions with high e.e. values are considered synthetically useful. taylorfrancis.com
Due to the lack of specific data for isopropoxyphenylmagnesium bromide, it is not possible to provide data tables of its performance in asymmetric reactions. Research in this area would be necessary to determine the optimal chiral ligands, auxiliaries, and reaction conditions to achieve high levels of asymmetric induction for this specific reagent.
Advanced Reagent Systems and Their Applications
"Turbo-Grignard" Reagents (RMgX·LiCl Complexes)
The development of "Turbo-Grignard" reagents, which are complexes of Grignard reagents and lithium chloride (RMgX·LiCl), has significantly expanded the utility of organomagnesium compounds. d-nb.inforesearchgate.net The addition of LiCl to a Grignard reagent solution, typically in an ether solvent like tetrahydrofuran (B95107) (THF), breaks down the polymeric aggregates that Grignard reagents tend to form. vander-lingen.nlsigmaaldrich.com This deaggregation, coupled with the formation of more reactive anionic 'ate' complexes, leads to a substantial increase in reactivity and solubility. researchgate.netresearchgate.netchemistryviews.org The preparation of a "Turbo-Grignard" version of Magnesium;propan-2-yloxybenzene;bromide would involve the addition of anhydrous LiCl during or after its formation, yielding (i-PrO-Ph)MgCl·LiCl.
The primary advantage of RMgX·LiCl complexes is their markedly enhanced reactivity compared to classical Grignard reagents. researchgate.netnih.gov This heightened reactivity is attributed to the increased nucleophilicity of the organic group, which arises from the formation of more electron-rich magnesium 'ate' complexes in the presence of LiCl. researchgate.netresearchgate.net This allows for reactions to occur under milder conditions and often at a faster rate.
A key consequence of this enhanced reactivity is improved functional group tolerance. sigmaaldrich.comsigmaaldrich.com The use of iPrMgCl·LiCl, a common "Turbo-Grignard" reagent, facilitates halogen-magnesium exchange reactions on substrates bearing sensitive functional groups like esters, nitriles, and amides, which would otherwise be incompatible with standard Grignard reagents. rsc.org A compound like this compound could be prepared via a halogen-magnesium exchange between a corresponding dihalo-aromatic precursor and a standard turbo-Grignard like i-PrMgCl·LiCl, preserving the ether functionality. rsc.org
Table 1: Comparison of Classical vs. "Turbo-Grignard" Reagents
| Feature | Classical Grignard (RMgX) | "Turbo-Grignard" (RMgX·LiCl) |
| Composition | Polymeric aggregates in solution vander-lingen.nl | Monomeric or smaller aggregates vander-lingen.nlsigmaaldrich.com |
| Reactivity | Moderate | High researchgate.netnih.gov |
| Solubility | Often limited | Enhanced vander-lingen.nl |
| Functional Group Tolerance | Limited | High sigmaaldrich.comsigmaaldrich.com |
| Reaction Conditions | Often requires elevated temperatures | Mild, often low temperatures sigmaaldrich.com |
"Turbo-Grignard" reagents are exceptionally effective in regioselective metalation reactions, primarily through two pathways: halogen-magnesium exchange and direct deprotonation (magnesiation). rsc.org The halogen-magnesium exchange allows for the preparation of functionalized Grignard reagents from aryl or heteroaryl halides that are otherwise difficult to synthesize. researchgate.net For example, the reaction of an iodo- or bromo-substituted propan-2-yloxybenzene with i-PrMgCl·LiCl would selectively form this compound, even in the presence of other sensitive groups. rsc.org
Furthermore, highly basic "Turbo-Hauser bases" (R₂NMgCl·LiCl), derived from a similar principle, can perform regioselective deprotonation of aromatic and heteroaromatic C-H bonds, offering a complementary route to functionalized organomagnesium compounds. thieme-connect.deuni-muenchen.de The ether group on a molecule like propan-2-yloxybenzene could act as a directing group, influencing the site of deprotonation by such a reagent.
Catalytic Approaches in Grignard Chemistry
The reactivity and selectivity of Grignard reagents can be further modulated through catalytic methods. The addition of substoichiometric amounts of Lewis acids or transition metal complexes can dramatically alter reaction pathways, enabling transformations not possible with the Grignard reagent alone.
Lewis Acids: Lewis acids other than LiCl can activate Grignard reagents. Main group metal salts like MgCl₂, AlCl₃, and lanthanide salts such as LaCl₃ and CeCl₃ are known to enhance the reactivity of organomagnesium compounds. researchgate.netrsc.org These additives can coordinate to the substrate (e.g., a carbonyl group), increasing its electrophilicity and facilitating nucleophilic attack by the Grignard reagent. datapdf.com For a reagent like this compound, adding a Lewis acid could improve its performance in additions to sterically hindered or electronically deactivated ketones. researchgate.net
Transition Metal Catalysts: Transition metal salts are widely used to catalyze cross-coupling reactions involving Grignard reagents, famously in the Kumada-Tamao-Corriu reaction. thieme-connect.com Catalysts based on iron, nickel, palladium, and copper enable the formation of C-C bonds between the Grignard reagent and organic halides or pseudohalides. thieme-connect.comacs.orgelectronicsandbooks.com In such a reaction, this compound would serve as the nucleophilic partner, coupling with an aryl, vinyl, or alkyl halide to form a more complex molecular structure. The choice of metal catalyst and ligands is crucial for achieving high yields and selectivity. thieme-connect.comuwindsor.ca
Table 2: Common Catalysts in Grignard Cross-Coupling Reactions
| Catalyst Type | Metal Examples | Typical Substrates for Coupling | Reaction Name (if applicable) |
| Iron Salts | FeCl₂, FeCl₃ | Alkenyl/Aryl Halides acs.org | Kumada-type Coupling |
| Nickel Complexes | NiCl₂(dppp) | Aryl/Vinyl Halides, Ethers thieme-connect.com | Kumada-Tamao-Corriu Coupling |
| Palladium Complexes | Pd(PPh₃)₄ | Aryl/Vinyl Halides | Kumada-Tamao-Corriu Coupling |
| Copper Salts | CuI, CuCl | Allylic Phosphates, Alkyl Halides electronicsandbooks.com | - |
Organomagnesium Reagents in Polymer Chemistry
Grignard reagents are valuable tools in polymer science, primarily serving as initiators for anionic or coordination polymerization. Their ability to initiate the formation of polymer chains allows for the synthesis of materials with controlled molecular weights and architectures.
Grignard reagents can initiate the polymerization of various monomers. numberanalytics.com The nature of the organic group on the magnesium atom can influence the initiation efficiency and the properties of the resulting polymer.
Styrene (B11656): While traditional Grignard reagents are generally not effective for polymerizing nonpolar monomers like styrene, "Turbo-Grignard" reagents (RMgX·LiCl) have been shown to successfully initiate styrene polymerization. acs.orgresearchgate.net The LiCl additive appears to increase the radical character of the Grignard reagent, enabling the polymerization of styrene to proceed under mild conditions, yielding polystyrenes with narrow molecular weight distributions. citedrive.comresearchgate.net An aryl Grignard like this compound, particularly in its "turbo" form, could potentially act as an initiator for this process.
Methyl Methacrylate (B99206) (MMA): The polymerization of polar monomers like methyl methacrylate (MMA) by Grignard reagents is well-established. semanticscholar.org These reactions typically proceed via an anionic mechanism, where the Grignard reagent adds to the double bond of the monomer to create a carbanionic propagating species. numberanalytics.com The stereochemistry of the resulting poly(methyl methacrylate) (PMMA) can be influenced by the structure of the Grignard reagent and the reaction conditions. researchgate.net For example, phenylmagnesium bromide is known to produce isotactic PMMA at certain temperatures. researchgate.net It is expected that this compound would also effectively initiate MMA polymerization, with the bulky propan-2-yloxy group potentially influencing the stereoregularity of the polymer chain. acs.org
Control of Polymer Stereoregularity
Detailed research findings and data on the application of "this compound" in controlling the stereochemical structure of polymers are not available in the current body of scientific literature.
Analytical and Characterization Techniques for Organomagnesium Species
Spectroscopic Characterization in Solution (e.g., NMR Spectroscopy)
Spectroscopic methods provide invaluable insight into the structure and dynamic nature of organomagnesium species in solution. Due to the Schlenk equilibrium, a Grignard reagent represented as RMgX coexists with its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. nih.govwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the specific magnesium coordination state. While ¹H and ¹³C NMR are standard, ²⁵Mg-NMR offers direct information about the magnesium environment. nih.gov Different organomagnesium compounds in the equilibrium have distinct ²⁵Mg-NMR chemical shifts, allowing for their identification and the study of the equilibrium's position. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify characteristic vibrational frequencies of the organomagnesium species and their solvent complexes. In-line FTIR can be used to obtain an authentic spectrum of the reagent-solvent complex (e.g., MeMgCl-THF) and identify its specific vibrational absorbance bands. nih.gov This technique is particularly useful for observing the formation of the Mg-C bond and its interactions within the solution.
X-ray Absorption Spectroscopy provides element-specific information about the electronic structure and local coordination environment of the magnesium atom. By analyzing the Mg K-edge and L₁-edge spectra, it is possible to distinguish between the different organomagnesium species present at various stages of a reaction, from the initial Schlenk equilibrium components to reaction intermediates and final products. nih.gov
| Technique | Information Provided | Typical Application |
|---|---|---|
| ²⁵Mg-NMR Spectroscopy | Directly probes the magnesium coordination environment, distinguishes between RMgX, R₂Mg, and MgX₂. nih.gov | Studying the Schlenk equilibrium and solution structure. |
| FTIR Spectroscopy | Identifies vibrational bands of the Mg-C bond and reagent-solvent complexes. nih.gov | Characterizing the reagent and monitoring its formation. |
| X-ray Absorption Spectroscopy | Provides element-specific data on the electronic structure and local geometry of magnesium. nih.gov | Distinguishing between different organomagnesium species during a reaction. nih.gov |
In-Situ Reaction Monitoring Methodologies
The formation and subsequent reaction of organomagnesium compounds are often highly exothermic, posing potential safety risks, especially on an industrial scale. hzdr.deresearchgate.net In-situ (real-time) monitoring is crucial for ensuring process safety, detecting reaction initiation, and preventing the unsafe accumulation of unreacted reagents. hzdr.deresearchgate.net
In-situ FTIR Spectroscopy is a widely used process analytical technology (PAT) tool. By inserting an attenuated total reflectance (ATR) probe into the reactor, one can monitor the concentration of the organic halide reactant. A decrease in its characteristic infrared absorbance provides definitive confirmation that the Grignard reaction has initiated, allowing for the safe, controlled addition of the remaining halide. researchgate.netmt.com
In-situ Near-Infrared (NIR) Spectroscopy can be employed for the quantitative monitoring of reactants and products in real-time. researchgate.netacs.org In continuous flow processes, inline NIR can be part of a feedforward-feedback control loop to ensure accurate dosing of the Grignard reagent and substrate, thereby maximizing yield and minimizing impurity formation. acs.org
In-situ Raman Spectroscopy offers another method for real-time process monitoring, proving valuable in tracking reactants, intermediates, and products. acs.org It has been successfully applied to monitor the transmetalation of Grignard reagents with manganese(II) chloride, allowing for the quantitative analysis of reactant consumption and the accurate determination of the reaction endpoint. acs.org
Calorimetry and Heat/Mass Balancing utilize primary process signals like temperature and pressure. hzdr.de Since Grignard reactions are strongly exothermic, monitoring the heat flow of the reaction provides a reliable way to detect the reaction start-up and measure its progress. This approach can also be used to estimate the hazard potential from any accumulated organic halide. hzdr.de
| Methodology | Principle | Primary Use Case |
|---|---|---|
| In-situ FTIR | Monitors vibrational bands of reactants (e.g., organic halide) and products. researchgate.netmt.com | Confirms reaction initiation and tracks reactant consumption. researchgate.net |
| In-situ NIR | Provides quantitative concentration data based on near-infrared absorbance. acs.org | Controls reactant dosing in continuous processes to optimize yield. acs.org |
| In-situ Raman | Monitors specific chemical species by analyzing scattered light. acs.org | Determines reaction endpoints, particularly in transmetalation reactions. acs.org |
| Calorimetry / Heat Balancing | Measures heat release from the exothermic reaction. hzdr.de | Detects reaction start-up and ensures process safety by monitoring exotherm. hzdr.de |
Titrimetric Methods for Reagent Quantification
Accurate determination of a Grignard reagent's concentration is essential for stoichiometric control in subsequent reactions. Several titrimetric methods have been developed for this purpose.
Direct Titration with an Alcohol is a common and convenient method. It involves titrating the organomagnesium solution with a standardized solution of a protic compound, typically a secondary alcohol like 2-butanol or sec-butyl alcohol, in the presence of a color indicator. nih.govscribd.comtandfonline.com 1,10-phenanthroline is a widely used indicator, which forms a distinctly colored charge-transfer complex with the organomagnesium reagent. scribd.comtandfonline.com The endpoint is reached when the color disappears as the last of the Grignard reagent is consumed by the alcohol. A variation uses menthol as the titrant, which can produce vivid violet or burgundy endpoints. tandfonline.com
Potentiometric Titration offers an alternative that does not rely on a visual color change. This method involves the reaction with an alcohol like 2-butanol, but the endpoint is determined by monitoring the potential change with a platinum electrode. nih.gov The endpoint is precisely identified from the first derivative of the titration curve. This technique has proven to be accurate and precise for a wide array of Grignard reagents in various ether solvents. nih.gov
Iodine Titration is another effective method. The Grignard reagent reacts with a solution of iodine in a suitable solvent like dry THF. The endpoint is the disappearance of the characteristic brown color of iodine, indicating its complete consumption by the organometallic reagent. wordpress.com
Older methods, such as Gilman's acid-base titration (hydrolysis followed by titration of the resulting magnesium hydroxide) and the Volhard halogen titration (titration of the halide ion after hydrolysis), are also known but can sometimes yield results that are erroneously high.
| Method | Titrant | Endpoint Detection | Key Features |
|---|---|---|---|
| Direct Colorimetric Titration | sec-Butyl alcohol, 2-Butanol, or Menthol scribd.comtandfonline.com | Visual color change using an indicator (e.g., 1,10-phenanthroline). scribd.comtandfonline.com | Convenient, widely used, and provides a sharp, visible endpoint. tandfonline.com |
| Potentiometric Titration | 2-Butanol nih.gov | Electrochemical potential change measured with a platinum electrode. nih.gov | Highly precise and applicable to a broad range of Grignard reagents; avoids subjective color interpretation. nih.gov |
| Iodine Titration | Iodine (I₂) wordpress.com | Disappearance of the brown iodine color. wordpress.com | Effective for various organometallic reagents, including Grignards. wordpress.com |
| Gilman's Acid-Base Titration | Standard Acid (e.g., H₂SO₄) | Titration of Mg(OH)₂ after hydrolysis. | A classical, indirect method; may give slightly elevated results. |
Applications in Complex Molecule Synthesis
Utility in Natural Product Synthesis
The synthesis of natural products often involves the assembly of intricate carbon skeletons. Grignard reagents, in general, have been instrumental in the total synthesis of numerous complex natural products. While specific, documented examples detailing the use of (2-isopropoxyphenyl)magnesium bromide in the total synthesis of a natural product are not extensively reported in readily available literature, its structural features suggest a significant potential role, particularly in the synthesis of cannabinoids.
The core structure of many cannabinoids, such as cannabidiol (B1668261) (CBD), consists of a substituted resorcinol (B1680541) ring. The synthesis of CBD and its analogs frequently employs the reaction of an olivetol (B132274) derivative with a suitable terpene or other electrophilic partner. In this context, a Grignard reagent like (2-isopropoxyphenyl)magnesium bromide could theoretically be utilized to introduce a substituted aryl moiety to a precursor molecule, forming a key bond in the cannabinoid framework. For instance, in synthetic strategies aiming to build the cannabinoid skeleton through the coupling of two main fragments, an ortho-alkoxy-substituted Grignard reagent could serve as a key building block.
Furthermore, variations in the synthesis of cannabinoids and their derivatives sometimes require the use of Grignard reagents for transformations other than direct carbon-carbon bond formation. For example, methylmagnesium bromide has been employed for the deprotection of ether groups in the final stages of cannabinoid synthesis. unimi.it This highlights the multifaceted roles that Grignard reagents can play in the synthesis of these complex natural products. The isopropoxy group on the phenyl ring of (2-isopropoxyphenyl)magnesium bromide could also serve as a handle for further chemical modifications or influence the stereochemical outcome of reactions, a critical aspect in the synthesis of biologically active natural products.
Intermediates in Pharmaceutical and Agrochemical Synthesis
The versatility of Grignard reagents extends to their widespread use as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. These reagents are often involved in key bond-forming reactions that are crucial for the assembly of the final target molecules.
In the pharmaceutical industry, the synthesis of various drugs relies on the robust and predictable reactivity of Grignard reagents. For example, the formation of 2,4,5-trifluorobenzoic acid, a valuable intermediate in the pharmaceutical industry, can be achieved through the reaction of an aryl-Grignard reagent with carbon dioxide. researchgate.net While a direct application of (2-isopropoxyphenyl)magnesium bromide in a commercialized pharmaceutical synthesis is not prominently documented, its potential is evident. The 2-isopropoxyphenyl moiety is a structural motif present in some biologically active compounds, and this Grignard reagent would be a direct precursor for its introduction.
The synthesis of cannabinoids, which have significant pharmaceutical applications, provides a strong case for the potential use of (2-isopropoxyphenyl)magnesium bromide as a key intermediate. Cannabidiol (CBD) is an approved drug for certain medical conditions, and its synthesis is a topic of considerable interest. google.com Synthetic routes to CBD and its analogs, such as dronabinol (B3416174) and nabilone, often involve the coupling of a resorcinol derivative with a terpene unit. nih.govdrugbank.com The Grignard reaction is a powerful method for achieving such carbon-carbon bond formations. The use of an appropriately substituted phenylmagnesium bromide derivative would be a logical step in constructing the cannabinoid scaffold.
In the realm of agrochemical synthesis, Grignard reagents are similarly employed to build the carbon framework of pesticides and herbicides. The specific use of (2-isopropoxyphenyl)magnesium bromide in this sector is not well-documented in public literature. However, the principles of organic synthesis suggest that for any target agrochemical containing the 2-isopropoxyphenyl group, this Grignard reagent would be a prime candidate for its synthesis.
Conclusion and Future Research Directions
Summary of Key Advancements in Phenoxyaryl Grignard Chemistry
The field of phenoxyaryl Grignard chemistry has witnessed significant progress, moving beyond the traditional limitations of Grignard reagents. Key advancements include the development of more robust and selective reagents, the optimization of reaction conditions to minimize side reactions, and the expansion of their synthetic utility.
One of the most notable recent developments is the advent of "Turbo-Grignard" reagents, which involves the addition of lithium chloride to the Grignard reagent. nih.gov This simple modification leads to a remarkable increase in reactivity and solubility, allowing for reactions that were previously sluggish or impossible. While the exact nature of the reactive species is still a subject of investigation, this approach has revolutionized the use of many Grignard reagents. nih.gov
Furthermore, the influence of solvents on the reactivity and stability of Grignard reagents has been a critical area of study. numberanalytics.com The use of alternative ether solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is gaining traction as a greener and often more effective medium compared to traditional solvents like diethyl ether or tetrahydrofuran (B95107) (THF). snsinsider.com These solvents can enhance the solubility of the Grignard reagent and influence the course of the reaction.
Continuous flow chemistry has also emerged as a powerful technique for the synthesis and application of Grignard reagents. aiche.org This methodology offers improved safety, better control over reaction parameters, and easier scalability compared to traditional batch processes. aiche.org For sensitive reagents like phenoxyaryl Grignards, flow chemistry can minimize decomposition and side reactions by ensuring rapid mixing and precise temperature control. aiche.org
The scope of reactions involving Grignard reagents has also expanded significantly. Beyond their classic role in forming carbon-carbon bonds through addition to carbonyls and epoxides, they are increasingly used in cross-coupling reactions to form complex biaryl structures, which are prevalent in pharmaceuticals and materials science. acs.orgmasterorganicchemistry.com
| Advancement | Description | Significance |
|---|---|---|
| "Turbo-Grignard" Reagents | Addition of LiCl to enhance reactivity and solubility. nih.gov | Enables challenging transformations and improves reaction efficiency. |
| Alternative Solvents | Use of greener and more effective solvents like 2-MeTHF. snsinsider.com | Improves sustainability and can enhance reaction outcomes. |
| Continuous Flow Chemistry | Application of continuous manufacturing methods for synthesis and use. aiche.org | Enhances safety, control, and scalability of Grignard reactions. aiche.org |
| Expanded Reaction Scope | Increased use in cross-coupling and other modern synthetic methods. acs.org | Broadens the range of complex molecules accessible via Grignard chemistry. |
Emerging Trends and Unresolved Challenges
Despite the significant progress, several challenges and emerging trends continue to shape the landscape of phenoxyaryl Grignard chemistry. A primary challenge remains the high reactivity and sensitivity of these reagents to moisture and air, which necessitates the use of stringent anhydrous and inert atmosphere techniques. numberanalytics.com This sensitivity can complicate handling, storage, and scale-up operations. numberanalytics.com
A significant and persistent side reaction in the formation of Grignard reagents is the Wurtz coupling, where the Grignard reagent reacts with the starting halide to form a homocoupled byproduct. rsc.orgchemrxiv.org This not only reduces the yield of the desired Grignard reagent but also introduces impurities that can be difficult to separate from the final product. rsc.org Research is ongoing to develop methods that minimize this side reaction, including the use of continuous flow reactors where the concentration of the halide can be kept low. chemrxiv.orgresearchgate.net
The scalability of Grignard reactions can also be a hurdle, particularly in industrial settings. aiche.org The exothermic nature of their formation and reactions requires careful thermal management to prevent runaway reactions. aiche.org Furthermore, the heterogeneity of the reaction mixture, with solid magnesium and soluble reagents, can present challenges for agitation and mass transfer on a large scale. aiche.org
Emerging trends are focused on addressing these challenges. There is a growing interest in the development of new types of Grignard reagents with improved stability and functional group tolerance. numberanalytics.com This includes the preparation of Grignard reagents containing sensitive functional groups that would not be compatible with traditional Grignard synthesis. Additionally, the use of Grignard reagents in asymmetric synthesis to create chiral molecules with high stereoselectivity is a rapidly developing area, often employing chiral ligands or catalysts. numberanalytics.com
| Challenge/Trend | Description | Implication |
|---|---|---|
| Sensitivity to Air and Moisture | Grignard reagents are highly reactive towards protic sources. numberanalytics.com | Requires specialized handling techniques and inert atmospheres. numberanalytics.com |
| Wurtz Coupling | A common side reaction that reduces yield and purity. rsc.orgchemrxiv.org | Necessitates optimized reaction conditions to minimize byproduct formation. rsc.org |
| Scalability | Exothermic nature and heterogeneity pose challenges for large-scale synthesis. aiche.org | Requires careful process design and engineering for safe and efficient production. aiche.org |
| Development of Novel Reagents | Focus on creating more stable and functional group tolerant Grignard reagents. numberanalytics.com | Expands the synthetic utility of Grignard chemistry to more complex substrates. |
| Asymmetric Synthesis | Increasing use of Grignard reagents in stereoselective transformations. numberanalytics.com | Enables the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals. |
Potential for Novel Synthetic Methodologies
The future of phenoxyaryl Grignard chemistry is bright, with significant potential for the development of novel synthetic methodologies. The unique reactivity of these reagents will continue to be harnessed in new and innovative ways to construct complex organic molecules.
One promising area is the development of catalytic Grignard reactions. While Grignard reactions are typically stoichiometric, the use of catalysts can enable new reaction pathways and improve selectivity. For instance, transition metal-catalyzed cross-coupling reactions using phenoxyaryl Grignard reagents are already a cornerstone of modern synthesis, and further advancements in catalyst design are expected to expand their scope and efficiency. acs.org
The integration of Grignard chemistry with other modern synthetic techniques, such as photoredox catalysis and electrochemistry, holds immense potential. These methods could provide alternative pathways for the formation and reaction of Grignard-type reagents under milder conditions, potentially avoiding the use of bulk magnesium metal and expanding the functional group compatibility.
Furthermore, the application of phenoxyaryl Grignard reagents in materials science and polymer chemistry is an area of growing interest. nih.gov The ability to introduce specific phenoxyaryl moieties into polymers can be used to tune their electronic, optical, and physical properties. This could lead to the development of new materials for applications in electronics, photonics, and beyond.
Q & A
Q. What are the standard laboratory synthesis methods for magnesium bromide, and what factors influence reaction efficiency?
Magnesium bromide (MgBr₂) is typically synthesized via:
- Direct reaction of Mg metal with Br₂: (exothermic; requires dry conditions).
- Acid-base reactions: . Key factors affecting efficiency include purity of reactants, moisture control (hygroscopic nature of MgBr₂), and reaction temperature. Use inert atmospheres to prevent oxidation .
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Mg + Br₂ | Mg, Br₂ | Dry, 25°C | 85–90 |
| MgO + HBr | MgO, HBr (aq.) | Reflux, 110°C | 75–80 |
Q. What safety protocols are critical when handling magnesium bromide in the laboratory?
- Hazards : Skin/eye irritation (H315/H319), respiratory irritation (H335) .
- Precautions : Use fume hoods, wear nitrile gloves, and safety goggles. Avoid dust formation.
- First Aid : For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air. Document all incidents and consult medical professionals .
Q. How is the Lewis structure of magnesium bromide determined, and how does its ionic nature influence reactivity?
MgBr₂ is ionic, with Mg²⁺ donating two electrons to two Br⁻ ions. The Lewis structure reflects Mg’s +2 oxidation state and Br’s -1 charge. This ionic character enhances its solubility in polar solvents and reactivity in Grignard-like reactions .
Advanced Research Questions
Q. What mechanistic evidence supports the role of magnesium bromide as a catalyst in triglyceride analysis or cross-coupling reactions?
MgBr₂ acts as a Lewis acid catalyst by polarizing carbonyl groups, facilitating nucleophilic attack. In triglyceride analysis, it stabilizes transition states during ester cleavage. Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) confirm its ability to lower activation energy in SN2 reactions .
Q. How can researchers resolve contradictions in reported melting points or spectral data for propan-2-yloxybenzene derivatives?
Q. What optimization strategies improve the yield of propan-2-yloxybenzene synthesis via alkoxyation reactions?
- Solvent Choice : Use aprotic solvents (e.g., THF) to minimize side reactions.
- Catalysis : Pd/Cu systems enhance coupling efficiency in Ullmann or Buchwald-Hartwig reactions.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. Example: 3-(3-bromopropoxy)benzaldehyde synthesis achieved 92% yield using Pd(OAc)₂ in DMF at 70°C .
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 60°C | 78 | 95 |
| DMF, Pd(OAc)₂, 70°C | 92 | 98 |
Q. How should researchers design experiments to analyze the environmental impact of bromide ion release from magnesium bromide degradation?
- Analytical Methods : Ion chromatography (EPA 300.0) for Br⁻ quantification.
- Ecotoxicology : Conduct algal growth inhibition tests (OECD 201) to assess aquatic toxicity.
- Degradation Studies : Monitor Br⁻ release under UV exposure (simulated sunlight) using ICP-MS .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
